
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, also known as GSK690693, is a small molecule inhibitor that has demonstrated potential in the treatment of cancer. This compound was discovered by GlaxoSmithKline and has been extensively studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide acts as a potent inhibitor of AKT, which is a serine/threonine kinase that plays a critical role in cell survival and proliferation. AKT is activated by several growth factors and cytokines and is frequently dysregulated in cancer cells. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT by N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide leads to the induction of apoptosis and the sensitization of cancer cells to chemotherapy. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide is its potent inhibition of AKT, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its potential toxicity, which may limit its clinical use. In addition, N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been shown to have off-target effects on other kinases, which may complicate its use in laboratory experiments.
Future Directions
There are several potential directions for future research on N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of AKT, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide, which may help to guide patient selection and treatment strategies. Finally, further studies are needed to investigate the potential use of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide in combination with other therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes in cancer patients.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide involves several steps, including the reaction of 7-fluoro-4-hydroxyquinoline-2-carboxylic acid with cyclopropylmethylamine to form the corresponding amide. This intermediate is then treated with dimethyl sulfate to yield the final product.
Scientific Research Applications
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation. Inhibition of AKT has been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.
properties
IUPAC Name |
N-(cyclopropylmethyl)-7-fluoro-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10-7-14(16(20)19(2)9-11-3-4-11)13-6-5-12(17)8-15(13)18-10/h5-8,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBJGMVAKDTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N(C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

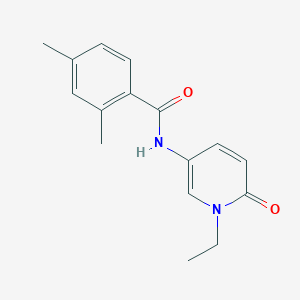
![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
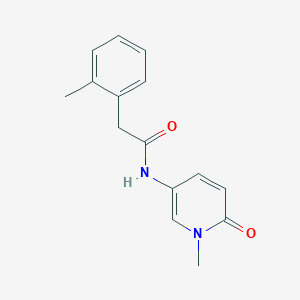
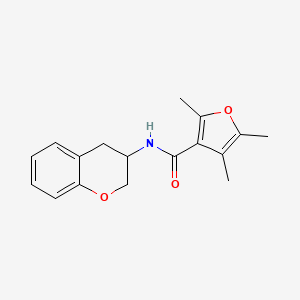
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)

![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
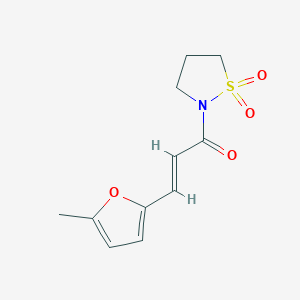
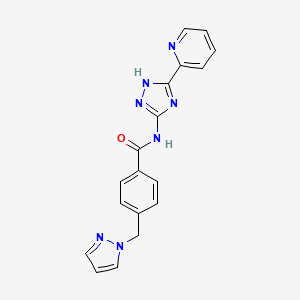
![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)